In Vivo Antitumor Activity: N-(Cyanomethyl)daunorubicin vs. Inactive N-(Carboxymethyl) Derivative
N-(Cyanomethyl)daunorubicin retains measurable in vivo antitumor activity in murine models, whereas the structurally analogous N-(carboxymethyl)daunorubicin is reported as completely inactive [1]. This functional dichotomy demonstrates that the cyanomethyl substituent preserves biological efficacy while the carboxymethyl modification abolishes it.
| Evidence Dimension | In vivo antitumor activity in mice |
|---|---|
| Target Compound Data | Moderate antitumor activity |
| Comparator Or Baseline | N-(Carboxymethyl)daunorubicin: inactive |
| Quantified Difference | Functional (active vs. inactive) |
| Conditions | Murine tumor models (specific tumor type not detailed in available abstract) |
Why This Matters
This demonstrates that the cyanomethyl N-substituent is essential for retaining biological activity; procurement of the carboxymethyl analog would yield a non-functional compound for antitumor studies.
- [1] Acton, E. M.; Tong, G. L.; Taylor, D. L.; Streeter, D. G.; Filppi, J. A.; Wolgemuth, R. L. N-(cyanomethyl)- and N-(2-methoxy-1-cyanoethyl)anthracyclines and related carboxyl derivatives. J. Med. Chem. 1986, 29 (10), 2074–2079. View Source
